5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3OS/c1-6(10-14-15-11(18)16(10)2)17-9-4-3-7(13)5-8(9)12/h3-6H,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDABGJCADJDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)OC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-fluorophenol with ethyl bromoacetate to form an intermediate, which is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiol Group
The thiol group undergoes nucleophilic substitution reactions with alkyl halides and acyl chlorides under basic conditions. These reactions are pivotal for synthesizing thioether and thioester derivatives.
Example : Reaction with 2-chloro-N-phenylpropanamide derivatives in DMF/LiH yields S-alkylated products (e.g., 7a–7c in ) through SN2 mechanisms. The thiol acts as a nucleophile, displacing chloride.
Oxidation to Disulfides
The thiol group is susceptible to oxidation, forming disulfide bridges under mild oxidizing conditions.
This reaction is reversible under reducing agents like dithiothreitol (DTT) .
Electrophilic Substitution on the Triazole Ring
The triazole core participates in electrophilic aromatic substitution (EAS), particularly at the N-1 and C-5 positions.
| Reaction | Electrophile | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 5-Nitro-4-methyl-4H-triazole-3-thiol |
| Halogenation | Cl₂ or Br₂ in CCl₄ | UV light, 25°C | 5-Halo-4-methyl-4H-triazole-3-thiol |
These modifications enhance electronic properties for nonlinear optical (NLO) applications .
Coupling Reactions with Electrophiles
The compound reacts with electrophilic partners to form hybrid structures with enhanced bioactivity:
| Electrophile | Catalyst | Product | Biological Activity |
|---|---|---|---|
| Aryl isothiocyanates | LiH, DMF | 4-Methyl-5-(arylthio)-4H-triazole-carbothioamides | Antifungal (MIC: 0.01–0.27 μmol/mL) |
| α,β-Unsaturated ketones | K₂CO₃, EtOH | Michael adducts | Anticancer (IC₅₀: 1.8–4.7 μM) |
For instance, coupling with 3-nitrophenyl isothiocyanate produces derivatives with antifungal potency surpassing ketoconazole .
Cyclization Reactions
Under basic conditions, the thiol group facilitates cyclization to form fused heterocycles:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CS₂/KOH | Reflux, 6 h | 1,3,4-Thiadiazole-triazole hybrids | 80–88% |
| Hydrazine hydrate | EtOH, 12 h | 4-Amino-1,2,4-triazolo[3,4-b]thiadiazines | 75–82% |
These hybrids exhibit enhanced antimicrobial and anticancer activities compared to the parent compound .
Metal Coordination
The thiol and triazole N-atoms act as ligands for transition metals, forming complexes with catalytic and medicinal applications:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂·2H₂O | MeOH, 25°C, 4 h | [Cu(C₁₂H₁₃ClFN₃OS)₂Cl₂] | Antimicrobial agents |
| AgNO₃ | H₂O/EtOH, 12 h | [Ag(C₁₂H₁₃ClFN₃OS)NO₃] | Antiviral activity |
Silver complexes show notable activity against herpes simplex virus (HSV-1) at 5 μg/mL .
Tautomerism and pH-Dependent Reactivity
The compound exists in thiol-thione tautomeric equilibrium, influencing its reactivity:
- Thiol form (pH < 7) : Dominates nucleophilic reactions.
- Thione form (pH > 9) : Participates in cycloadditions and metal chelation .
This tautomerism is critical for designing pH-responsive drug delivery systems .
Comparative Reactivity Insights
A comparison with analogous compounds highlights its unique reactivity:
Scientific Research Applications
5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Features :
- Triazole ring : A five-membered aromatic ring with three nitrogen atoms, contributing to stability and π-π stacking interactions.
- 2-Chloro-4-fluorophenoxyethyl group: The halogenated aromatic substituent likely impacts lipophilicity and bioavailability.
- Methyl group at position 4 : A small alkyl group that may modulate steric effects and metabolic stability.
For example, describes the synthesis of a triazole-thiol derivative via reaction of 4-chlorobenzyl chloride with a triazole precursor in DMF .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the triazole ring or the aryl/alkyl groups:
Key Observations :
- Halogenation: The presence of chloro/fluoro groups (e.g., 2-chloro-4-fluorophenoxy in the target compound) is common in bioactive triazoles, enhancing lipophilicity and membrane permeability .
- Hybrid Structures : Compounds with fused rings (e.g., benzimidazole in ) or Schiff bases () exhibit improved binding to biological targets due to increased planarity and hydrogen-bonding capacity .
Physicochemical Properties
Challenges and Limitations
- Synthetic Complexity: Bulky substituents (e.g., 4-tert-butylphenoxy in ) require multi-step syntheses and purification challenges .
- Data Gaps : The target compound lacks reported biological data, necessitating further studies to benchmark its efficacy against analogs.
Biological Activity
5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. It is characterized by its unique structural features, including a triazole ring and a thiol group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is C₁₂H₁₃ClFN₃OS. The presence of the chloro-fluorophenoxyethyl substituent enhances its reactivity and biological interactions. The thiol group allows for nucleophilic reactions, while the triazole ring can participate in various substitution reactions, making it a versatile compound in medicinal chemistry.
Antimicrobial and Antifungal Properties
Research has demonstrated that 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various bacterial strains and fungal pathogens. The mechanism involves the disruption of cellular processes through the inhibition of specific enzymes essential for microbial growth.
Table 1: Antimicrobial Activity of 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 8 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies indicate that it selectively targets cancer cells while sparing normal cells. For example, in vitro assays demonstrated cytotoxic effects against melanoma cell lines (IGR39) and triple-negative breast cancer cells (MDA-MB-231), with IC50 values indicating significant potency .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Human Melanoma IGR39 | 15 ± 2 | High |
| Triple-Negative Breast Cancer MDA-MB-231 | 20 ± 3 | Moderate |
| Pancreatic Carcinoma Panc-1 | 25 ± 5 | Moderate |
The biological activity of 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be attributed to its ability to inhibit protoporphyrinogen oxidase (Protox), an enzyme involved in the biosynthesis of chlorophyll and heme. Inhibition of Protox leads to an accumulation of protoporphyrin IX and subsequent oxidative stress within cells due to reactive oxygen species (ROS) generation. This oxidative stress contributes to cell death in both microbial and cancer cells .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy against various Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited broad-spectrum activity with notable effectiveness against resistant strains.
- Cytotoxicity Assay : A study focused on evaluating the cytotoxic effects on different cancer cell lines using MTT assays. The findings revealed that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells.
- Mechanistic Insights : Research utilizing molecular docking simulations suggested that the compound binds effectively to Protox, providing insights into its mechanism of action at a molecular level.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Condition | Source |
|---|---|---|
| Solvent | Ethanol/Water mixture | |
| Temperature | Reflux (80–100°C) | |
| Catalyst | NaOH or Pyridine | |
| Reaction Time | 6–12 hours (dependent on step) |
For reproducibility, ensure inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group .
How can mechanistic insights into the formation of the triazole-thiol core be validated experimentally?
Level: Advanced
Methodological Answer:
Mechanistic studies require a combination of kinetic profiling and intermediate trapping:
- Kinetic Analysis : Monitor reaction progress via HPLC or NMR to identify rate-determining steps (e.g., cyclization vs. methylation).
- Isotopic Labeling : Use ¹⁵N-labeled thiourea to trace nitrogen incorporation into the triazole ring .
- Computational Modeling : Employ DFT calculations to compare energy barriers for alternative pathways (e.g., [1,3]-dipolar cycloaddition vs. stepwise nucleophilic attack) .
Example : highlights the use of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol as a precursor, suggesting a regioselective pathway influenced by electron-withdrawing substituents .
What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., phenoxy vs. triazole protons).
- FT-IR : Confirm thiol (-SH) absorption at ~2550 cm⁻¹ and triazole C=N stretching at 1600–1500 cm⁻¹ .
- HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to assess purity and molecular ion ([M+H]⁺).
Q. Storage Recommendations :
| Condition | Stability Duration | Source |
|---|---|---|
| Room Temperature | 6 months (under N₂) | |
| 4°C (dark) | >12 months |
How can degradation products be identified and quantified in complex matrices?
Level: Advanced
Methodological Answer:
- LC-QTOF-MS/MS : Perform untargeted metabolomics to detect disulfides, triazole ring-opened products, and fluorophenol derivatives.
- Isolation via Prep-HPLC : Collect degradation peaks and characterize via 2D NMR (e.g., NOESY for spatial proximity) .
- Kinetic Modeling : Apply pseudo-first-order rate laws to predict shelf-life under stress conditions .
Example : identifies 5-(4-chlorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione as a common degradation byproduct via thiol oxidation .
How should researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Methodological Answer:
- Meta-Analysis : Use tools like RevMan to aggregate data from independent studies, adjusting for variables (e.g., assay type, cell lines) .
- Dose-Response Validation : Replicate studies with standardized protocols (e.g., IC₅₀ determination via MTT assay in triplicate) .
- Structural Analog Comparison : Cross-reference with analogs (e.g., 5-(4-fluorophenyl) derivatives in ) to isolate substituent-specific effects .
Case Study : and report divergent bioactivity; this may arise from crystallographic polymorphism or impurity profiles, necessitating purity checks via DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
